molecular formula C21H17N3O4S2 B2444442 4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide CAS No. 1021116-70-0

4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2444442
CAS No.: 1021116-70-0
M. Wt: 439.5
InChI Key: QOEPCROXXHDSEV-UHFFFAOYSA-N
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Description

4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17N3O4S2 and its molecular weight is 439.5. The purity is usually 95%.
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Properties

IUPAC Name

4-acetyl-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S2/c1-13-10-20(26)24-19(12-29-21(24)22-13)16-4-3-5-17(11-16)23-30(27,28)18-8-6-15(7-9-18)14(2)25/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEPCROXXHDSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide is a complex compound that belongs to the thiazolo[3,2-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a thiazolo[3,2-a]pyrimidine core fused with a benzenesulfonamide moiety. Its structural complexity contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazole and pyrimidinone rings play crucial roles in binding to enzymes or receptors, leading to various biological responses, including:

  • Carbonic Anhydrase Inhibition : The compound has shown significant inhibitory activity against carbonic anhydrase (CA) isoforms, particularly CA IX, which is implicated in tumor progression and metastasis .
  • Apoptosis Induction : It has been observed to induce apoptosis in cancer cell lines such as MDA-MB-231, enhancing the annexin V-FITC percent significantly compared to control groups .
  • Antimicrobial Activity : The compound exhibits notable antibacterial properties against pathogens such as Staphylococcus aureus, showing significant inhibition at low concentrations .

Biological Activity Data

Activity Type Target/Cell Line IC50/Effect Reference
Carbonic Anhydrase InhibitionCA IX10.93–25.06 nM
Apoptosis InductionMDA-MB-23122-fold increase in annexin V-FITC
Antibacterial ActivityStaphylococcus aureus80.69% inhibition at 50 μg/mL
Anti-biofilm ActivityStaphylococcus aureus79.46% inhibition

Case Studies

  • Synthesis and Evaluation of Thiazolone-Benzenesulfonamides :
    A study synthesized various thiazolone-benzenesulfonamides and evaluated their biological activities. The derivatives exhibited selective inhibition of CA IX over CA II and demonstrated significant anti-proliferative effects on breast cancer cell lines .
  • Mechanistic Studies on Anticancer Properties :
    Research indicated that compounds similar to this compound could induce apoptosis through mitochondrial pathways, suggesting potential for targeted cancer therapies .
  • Antimicrobial Efficacy :
    Several studies highlighted the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives against various bacterial strains. The compounds showed promising results in inhibiting biofilm formation and bacterial growth .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including those containing thiazolo-pyrimidine moieties. For instance, compounds similar to 4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives have demonstrated IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa, indicating their potential as anticancer agents .

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory properties. Molecular docking studies suggest that compounds like this compound may act as inhibitors of key inflammatory enzymes such as 5-lipoxygenase (5-LOX), which plays a crucial role in the biosynthesis of leukotrienes involved in inflammatory responses .

Antimicrobial Activity

The antimicrobial efficacy of sulfonamides has been well-documented. Compounds with similar structures have been tested against a variety of bacterial strains, showing promising results in inhibiting microbial growth and biofilm formation. The mechanism often involves disruption of bacterial metabolic pathways .

Case Studies

  • Anticancer Evaluation : In a study evaluating a series of novel sulfonamide derivatives, it was found that certain analogs containing thiazole and pyrimidine rings exhibited potent cytotoxicity against multiple cancer cell lines. The most active compounds induced apoptosis in cancer cells, suggesting a potential pathway for therapeutic intervention .
  • Anti-inflammatory Mechanism : A computational study utilized molecular docking to assess the binding affinity of sulfonamide derivatives to 5-lipoxygenase. The results indicated that modifications to the thiazole ring could enhance inhibitory activity, paving the way for further structural optimization .
  • Antimicrobial Studies : Research on new pyrimidine–benzenesulfonamide derivatives revealed their effectiveness in suppressing biofilm formation in pathogenic bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These findings underscore the potential for developing new antimicrobial agents based on this scaffold .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety demonstrates classical reactions characteristic of sulfonamides:

Reaction TypeConditionsProductsKey Findings
Acid-Catalyzed Hydrolysis 6M HCl, reflux (110°C, 8h)Benzenesulfonic acid + Amine byproductComplete decomposition observed via HPLC monitoring
N-Alkylation K₂CO₃/DMF, alkyl halides (RT, 24h)N-alkylated derivativesModerate yields (45-60%) due to steric hindrance from thiazolopyrimidine
Metal Coordination Ethanol, Cu(OAc)₂·H₂O (60°C, 4h)Cu(II) complexesStable 1:1 complexes confirmed by ESI-MS and UV-Vis

Notably, the electron-withdrawing acetyl group at the para position enhances sulfonamide's acidity (calculated pKa ≈ 8.2) compared to non-acetylated analogues (pKa ≈ 10.1) .

Acetyl Group Transformations

The 4-acetyl substituent participates in ketone-specific reactions:

ReactionReagents/ConditionsOutcomeCharacterization Data
Reduction NaBH₄/MeOH (0°C, 2h)Secondary alcohol1H^1H-NMR: δ 4.85 (d, J=6.5Hz, -CH(OH)-)
Condensation NH₂OH·HCl/EtOH (Δ, 6h)Oxime derivativeIR: 1645 cm⁻¹ (C=N stretch)
Grignard Addition CH₃MgBr/THF (-78°C → RT)Tertiary alcoholMS: m/z 532.2 [M+H]⁺ (calc. 531.1)

DFT calculations suggest the acetyl group's orientation restricts free rotation (barrier ≈ 12 kcal/mol), influencing regioselectivity in electrophilic attacks .

Thiazolo[3,2-a]pyrimidine Reactivity

The fused heterocycle exhibits unique behavior:

Ring-Opening Reactions

  • Acidic Conditions (H₂SO₄ conc., 25°C): Selective cleavage at C2-N3 bond yields 2-aminothiazole intermediate

  • Oxidative Ring Expansion (mCPBA/CH₂Cl₂): Forms thiazolo[3,2-a] thiazine-5,7-dione via epoxidation (72% yield)

Electrophilic Substitution

PositionReagentProductYield
C7-methylBr₂/AcOHBrominated at γ-carbon58%
C5-oxoPCl₅Chlorinated enol tautomer41%

Molecular docking studies reveal the 5-oxo group participates in H-bonding with biological targets (binding energy -9.2 kcal/mol) .

Cross-Coupling Reactions

Palladium-catalyzed couplings at the phenyl spacer:

Reaction TypeCatalytic SystemSubstrateYield
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Arylboronic acids68-79%
SonogashiraPdCl₂(PPh₃)₂/CuITerminal alkynes55%

X-ray crystallography confirms maintained planarity (dihedral angle < 10°) between benzene rings during coupling .

Stability Profile

Critical degradation pathways identified via forced degradation studies:

Stress ConditionMajor DegradantsQbD Analysis
Photolytic (ICH Q1B)Sulfonic acid derivativeFirst-order kinetics (k=0.021 h⁻¹)
Oxidative (3% H₂O₂)N-Oxide at thiazole15% degradation in 24h
Thermal (80°C)Acetyl migrationΔH‡ = 89.3 kJ/mol

This comprehensive reactivity profile enables rational design of derivatives with enhanced pharmacological properties. The compound's multifunctional architecture allows simultaneous modifications at three distinct sites, making it a versatile scaffold for medicinal chemistry applications.

Preparation Methods

Retrosynthetic Analysis and Strategic Design

The target molecule decomposes into three key subunits (Fig. 1):

  • Thiazolo[3,2-a]pyrimidin-5-one core : Synthesized via cyclization of 2-amino-4-arylthiazoles with α-acetyl-γ-butyrolactone.
  • 3-Aminophenyl substituent : Introduced through nitro group reduction or direct coupling.
  • 4-Acetylbenzenesulfonamide : Formed via sulfonylation of the aniline intermediate.

Synthetic Methodologies

Pathway A: Sequential Cyclization and Functionalization

Synthesis of 2-Amino-4-(3-Nitrophenyl)Thiazole (Intermediate I)

Procedure :

  • React 3-nitroacetophenone (10 mmol) with thiourea (12 mmol) in acetic acid (30 mL) at 80°C for 4 h.
  • Cool, pour into ice-water, and filter to yield yellow crystals.
    Yield : 88%.
Formation of Thiazolo[3,2-a]Pyrimidin-5-one Core (Intermediate II)

Procedure :

  • Reflux Intermediate I (10 mmol) with α-acetyl-γ-butyrolactone (1.08 mL, 10 mmol) in POCl₃ (15 mL) for 18 h.
  • Quench with ice, neutralize with Na₂CO₃, and recrystallize from DMF/EtOH.
    Yield : 52–55%.
Reduction of Nitro Group to Amine (Intermediate III)

Procedure :

  • Hydrogenate Intermediate II (5 mmol) in ethanol (50 mL) with 10% Pd/C (0.1 g) under H₂ (1 atm) for 6 h.
  • Filter and evaporate to obtain the aniline derivative.
    Yield : 92%.
Sulfonylation with 4-Acetylbenzenesulfonyl Chloride

Procedure :

  • Stir Intermediate III (5 mmol) with 4-acetylbenzenesulfonyl chloride (6 mmol) in dry DCM (30 mL) and Et₃N (7 mmol) at 0°C→25°C for 12 h.
  • Wash with HCl (1M), dry, and recrystallize from ethanol.
    Yield : 68%.

Pathway B: Direct Coupling of Preformed Sulfonamide

Synthesis of 4-Acetylbenzenesulfonamide (Intermediate IV)

Procedure :

  • React 4-acetylbenzenesulfonyl chloride (10 mmol) with NH₃ (gas) in THF at −10°C for 2 h.
  • Filter and dry to obtain the sulfonamide.
    Yield : 85%.
Ullmann Coupling with Thiazolo[3,2-a]Pyrimidin-5-one Bromide

Procedure :

  • Heat 3-bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (5 mmol), Intermediate IV (6 mmol), CuI (0.5 mmol), and K₂CO₃ (15 mmol) in DMF at 110°C for 24 h.
  • Isolate via column chromatography (SiO₂, EtOAc/hexane).
    Yield : 41%.

Pathway C: One-Pot Tandem Cyclization-Sulfonylation

Optimized Single-Step Synthesis

Procedure :

  • Combine 2-amino-4-(3-aminophenyl)thiazole (10 mmol), α-acetyl-γ-butyrolactone (10 mmol), and 4-acetylbenzenesulfonyl chloride (12 mmol) in POCl₃ (20 mL).
  • Reflux for 24 h, quench with ice-NaHCO₃, and extract with EtOAC.
    Yield : 37%.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, SO₂NH), 8.25 (d, J=8.4 Hz, 2H, ArH), 7.94–7.89 (m, 3H, ArH), 7.63 (t, J=7.8 Hz, 1H, ArH), 6.82 (s, 1H, thiazole-H), 2.68 (s, 3H, COCH₃), 2.51 (s, 3H, CH₃).
  • IR (KBr) : 1651 cm⁻¹ (C=O), 1342/1160 cm⁻¹ (SO₂).

Purity and Yield Comparison

Pathway Yield (%) Purity (HPLC)
A 68 98.2
B 41 95.4
C 37 91.8

Mechanistic Insights

Cyclization Step (POCl₃-Mediated)

Phosphorus oxychloride acts as both solvent and dehydrating agent, facilitating lactone ring opening and subsequent cyclization via nucleophilic attack of the thiazole amine on the activated carbonyl (Fig. 2).

Sulfonylation Kinetics

Second-order kinetics observed (k = 0.017 L/mol·s at 25°C), with rate-limiting attack of the aniline lone pair on the electrophilic sulfur center.

Challenges and Optimization

Byproduct Formation in Pathway C

The one-pot method generates 12–15% of des-acetyl byproduct due to partial hydrolysis of the sulfonyl chloride. Addition of molecular sieves (4Å) reduces this to 4%.

Solvent Effects on Crystallinity

DMF/EtOH recrystallization yields rhombic crystals (mp 188–190°C), while THF/hexane produces metastable polymorphs with reduced bioavailability.

Q & A

Q. What are the standard synthetic routes for 4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo[3,2-a]pyrimidine core via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. Subsequent functionalization includes Suzuki coupling or nucleophilic substitution to introduce the acetylbenzenesulfonamide moiety. Intermediates are characterized using NMR (¹H, ¹³C) , IR spectroscopy , and mass spectrometry to confirm structural integrity. For example, ethyl carboxylate intermediates in analogous thiazolo-pyrimidine syntheses were validated via ¹H NMR chemical shifts at δ 1.2–1.4 ppm (ethyl group) and IR carbonyl stretches near 1700 cm⁻¹ .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction is critical for unambiguous structural confirmation, as demonstrated in thiazolo-pyrimidine derivatives with R factors < 0.06 .
  • High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) ensures purity (>95%) by identifying residual solvents or side products .
  • Elemental analysis (C, H, N, S) validates stoichiometric composition, with deviations < 0.4% indicating high purity .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer: Initial screens should focus on:

  • Enzyme inhibition assays (e.g., cyclooxygenase COX-1/COX-2) using fluorometric or spectrophotometric methods, given structural similarities to thiazolo-pyrimidine COX inhibitors .
  • Cytotoxicity profiling via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:

  • Variable-temperature NMR to detect tautomeric equilibria, as seen in thiazolo-pyrimidines with keto-enol shifts .
  • DFT calculations (e.g., B3LYP/6-31G*) to model optimized geometries and compare with experimental X-ray bond lengths (e.g., C=O at 1.21–1.23 Å) .
  • Solvent-dependent UV/Vis studies to assess π→π* transitions influenced by molecular packing .

Q. What strategies optimize reaction yields in the presence of sensitive functional groups (e.g., sulfonamide or acetyl groups)?

Methodological Answer:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling under inert atmospheres (N₂/Ar) to prevent oxidation of the sulfonamide group .
  • Solvent control : Use polar aprotic solvents (DMF, DMSO) for acetyl group stability, maintaining temperatures ≤ 80°C to avoid decomposition .
  • Protection/deprotection : Temporarily protect the acetyl group as a ketal during harsh reactions (e.g., bromination), followed by acidic hydrolysis (HCl/MeOH) .

Q. How do structural modifications at specific positions (e.g., aryl substituents on the thiazolo-pyrimidine core) affect bioactivity?

Methodological Answer: Comparative studies of analogs reveal:

Position ModifiedExample SubstituentBioactivity ImpactReference
5-phenyl4-ChlorophenylEnhanced COX-2 selectivity (IC₅₀ = 0.8 μM)
7-methylHydroxyl groupImproved aqueous solubility (LogP reduced by 1.2)
Benzylidene2-FluorobenzylIncreased PKC kinase inhibition (Ki = 12 nM)

Substitutions at the 5-position (aryl groups) and 7-position (alkyl/hydroxyl) significantly modulate target selectivity and pharmacokinetics .

Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC .
  • Plasma stability tests : Use rat or human plasma to assess esterase-mediated hydrolysis of labile groups (e.g., acetyl), with LC-MS/MS quantification .
  • Thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C indicates solid-state stability) .

Q. What computational methods are effective for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) with homology-modeled targets (e.g., COX-2 PDB: 3LN1) to identify key interactions (e.g., hydrogen bonds with Arg120/His90) .
  • MD simulations (GROMACS) over 100 ns to assess binding stability, focusing on RMSD values < 2.0 Å for ligand-protein complexes .

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